![molecular formula C10H12O4 B184777 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone CAS No. 20628-06-2](/img/structure/B184777.png)
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone
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Description
“1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C10H12O4 . It is also known by other names such as “2’-Hydroxy-4’,5’-dimethoxyacetophenone” and "4’,5’-Dimethoxy-2’-hydroxyacetophenone" .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone” contains an intramolecular hydrogen bond between the phenol and acetyl substituents . In the crystal, C—H⋯ π interactions act between the molecules in a cyclic manner to stabilize stacks of molecules along the b axis .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone” are not detailed in the search results, it is noted as a useful reagent in the Vilsmeier-Haack reaction .Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone” is 196.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Mechanism of Action
Target of Action
It’s structurally similar compound, acetosyringone, is known to interact with thevirA gene in wounded plant cells . The virA gene encodes a membrane-bound kinase, which plays a crucial role in the plant’s response to injury .
Mode of Action
The compound enables the virA gene to phosphorylate itself and activate the virG gene product . This activation stimulates the transcription of other vir genes and itself
Biochemical Pathways
Its structural analog, acetosyringone, is known to influence the transcription of vir genes in wounded plant cells . This suggests that 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone may also affect similar biochemical pathways.
Result of Action
A structurally similar compound, acetosyringone, is known to enhance the efficient transformation of agrobacterium strains in dunaliella, a type of microalgae . This suggests that 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone may have similar effects.
Action Environment
It’s worth noting that the structurally similar compound, acetosyringone, is produced in wounded plant cells , suggesting that the compound’s action may be influenced by the plant’s physical state and environmental conditions.
properties
IUPAC Name |
1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)7-4-9(13-2)10(14-3)5-8(7)12/h4-5,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQHBVWVKYHDCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351684 |
Source
|
Record name | 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone | |
CAS RN |
20628-06-2 |
Source
|
Record name | 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Hydroxy-4',5'-dimethoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone as C10H12O4 [1]. Based on this formula, the molecular weight can be calculated as 196.20 g/mol.
Q2: What are the key structural features of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone revealed by the research?
A2: The research highlights two main structural features of the molecule []:
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